3-Cyclopropanecarbonylpyridin-4-amine, trifluoroacetic acid
Overview
Description
3-Cyclopropanecarbonylpyridin-4-amine, trifluoroacetic acid is a chemical compound with the molecular formula C11H11F3N2O3 and a molecular weight of 276.22 g/mol . This compound is known for its unique structure, which includes a cyclopropane ring attached to a pyridine ring, and is often used in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropanecarbonylpyridin-4-amine, trifluoroacetic acid typically involves the reaction of 4-aminopyridine with cyclopropanecarbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then treated with trifluoroacetic acid to form the trifluoroacetate salt .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, ensuring that the reaction conditions are optimized for larger quantities. This would include the use of industrial-grade reagents and solvents, as well as specialized equipment to handle the reactions safely and efficiently.
Chemical Reactions Analysis
Types of Reactions
3-Cyclopropanecarbonylpyridin-4-amine, trifluoroacetic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: N-oxides of the pyridine ring.
Reduction: Alcohol derivatives of the compound.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-Cyclopropanecarbonylpyridin-4-amine, trifluoroacetic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Cyclopropanecarbonylpyridin-4-amine, trifluoroacetic acid is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The cyclopropane ring and pyridine moiety may play a role in binding to enzymes or receptors, thereby modulating their activity. Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
4-Aminopyridine: A precursor in the synthesis of 3-Cyclopropanecarbonylpyridin-4-amine, trifluoroacetic acid.
Cyclopropanecarbonyl chloride: Another precursor used in the synthesis.
Trifluoroacetic acid: Used to form the trifluoroacetate salt of the compound.
Uniqueness
This compound is unique due to its combination of a cyclopropane ring and a pyridine ring, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research applications, particularly in the fields of organic synthesis and medicinal chemistry .
Properties
IUPAC Name |
(4-aminopyridin-3-yl)-cyclopropylmethanone;2,2,2-trifluoroacetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O.C2HF3O2/c10-8-3-4-11-5-7(8)9(12)6-1-2-6;3-2(4,5)1(6)7/h3-6H,1-2H2,(H2,10,11);(H,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQDDTLPJXDRDOJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)C2=C(C=CN=C2)N.C(=O)(C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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